3-Bromo-6-methoxy-2-(5-methylthiophen-2-YL)benzofuran
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Overview
Description
3-Bromo-6-methoxy-2-(5-methylthiophen-2-yl)benzofuran is a synthetic organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine and a suitable catalyst to achieve the bromination, followed by methoxylation using methanol and a base . The thiophene ring is then introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methoxy-2-(5-methylthiophen-2-yl)benzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.
Cross-Coupling Reactions: The thiophene ring can be further functionalized using cross-coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Bromination: Bromine, catalysts like iron(III) bromide.
Methoxylation: Methanol, base (e.g., sodium hydroxide).
Cross-Coupling: Palladium catalysts, thiophene boronic acid derivatives.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives with potential biological activities .
Scientific Research Applications
3-Bromo-6-methoxy-2-(5-methylthiophen-2-yl)benzofuran has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new antimicrobial and anticancer agents.
Biological Studies: The compound is studied for its potential effects on various biological pathways and targets.
Material Science: It is explored for its potential use in organic electronics and photonics due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6-methoxy-2-(5-methylthiophen-2-yl)benzofuran involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
Uniqueness
3-Bromo-6-methoxy-2-(5-methylthiophen-2-yl)benzofuran stands out due to its unique combination of a benzofuran core with a methoxy group and a thiophene ring. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C14H11BrO2S |
---|---|
Molecular Weight |
323.21 g/mol |
IUPAC Name |
3-bromo-6-methoxy-2-(5-methylthiophen-2-yl)-1-benzofuran |
InChI |
InChI=1S/C14H11BrO2S/c1-8-3-6-12(18-8)14-13(15)10-5-4-9(16-2)7-11(10)17-14/h3-7H,1-2H3 |
InChI Key |
NNNVKTBBYLJCPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=C(C3=C(O2)C=C(C=C3)OC)Br |
Origin of Product |
United States |
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